

# Application Notes and Protocols: Silylcarbocyclizations Catalyzed by Rh(acac)(CO)<sub>2</sub>

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## Compound of Interest

Compound Name: Carbon monoxide;4-oxopent-2-en-2-olate;rhodium

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These application notes provide a comprehensive overview and detailed protocols for conducting silylcarbocyclization (SiCaC) reactions catalyzed by dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)<sub>2</sub>. This powerful transformation enables the synthesis of functionalized five- and six-membered carbocyclic and heterocyclic ring systems, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

## Introduction

The silylcarbocyclization (SiCaC) of 1,6-enynes with a hydrosilane, catalyzed by rhodium complexes such as Rh(acac)(CO)<sub>2</sub>, is a highly efficient method for constructing substituted cyclopentane rings.[1] The reaction proceeds with excellent yields and selectivity, incorporating a silyl group that can be further functionalized.[2] A related process, the carbonylative silylcarbocyclization (CO-SiCaC), allows for the introduction of a formylmethyl group, further expanding the synthetic utility of this methodology.[1]

Dicarbonyl(acetylacetonato)rhodium(I) is a commercially available, air-stable, dark green solid that dissolves in common organic solvents like acetone and benzene to form yellow solutions. [3] It serves as a reliable precursor to the active catalytic species in these transformations.

## Catalytic System and General Reaction Scheme

The general transformation involves the reaction of a 1,6-enyne with a hydrosilane in the presence of a catalytic amount of  $\text{Rh}(\text{acac})(\text{CO})_2$ . The reaction can be performed under an inert atmosphere or an atmosphere of carbon monoxide, leading to different product outcomes.

Silylcarbocyclization (SiCaC):

 General SiCaC Reaction

Carbonylative Silylcarbocyclization (CO-SiCaC):

 General CO-SiCaC Reaction

## Data Presentation: Reaction Scope and Yields

The  $\text{Rh}(\text{acac})(\text{CO})_2$ -catalyzed silylcarbocyclization is compatible with a variety of 1,6-enynes and hydrosilanes. The following tables summarize the quantitative data for the synthesis of various carbocyclic and heterocyclic compounds.

Table 1: Silylcarbocyclization (SiCaC) of Various 1,6-Enynes<sup>[1]</sup>

Entry	Enyne Substrate (1)	Hydrosilane	Product (2)	Yield (%)
1	N,N-Diallyl-2-propynylamine	HSiEt <sub>3</sub>	3,3-Diallyl-4-(triethylsilylmethylene)pyrrolidine	95
2	Diethyl diallyl(2-propynyl)malonate	HSiEt <sub>3</sub>	Diethyl 3,3-diallyl-4-(triethylsilylmethylene)pyrrolidine-2,2-dicarboxylate	98
3	N-Allyl-N-(2-propynyl)aniline	HSiEt <sub>3</sub>	1-Allyl-4-(triethylsilylmethylene)indoline	92
4	O-Allyl-N-(2-propynyl)aniline	HSiMe <sub>2</sub> Ph	1-Allyl-4-(dimethylphenylsilylmethylene)indoline	85
5	1-Allyl-1-(2-propynyl)cyclohexane	HSiEt <sub>3</sub>	spiro[5.4]decane derivative	90

Table 2: Carbonylative Silylcarbocyclization (CO-SiCaC) of 1,6-Enynes[1]

Entry	Enyne Substrate (1)	Hydrosilane	Additive	CO Pressure (atm)	Product (3)	Yield (%)
1	N,N-Diallyl-2-propynylamine	HSiEt <sub>3</sub>	P(OEt) <sub>3</sub>	20	2-(3,3-Diallyl-4-(triethylsilylmethylene)pyrrolidin-2-yl)acetaldehyde	94
2	Diethyldiallyl(2-propynyl)malonate	HSiEt <sub>3</sub>	P(OEt) <sub>3</sub>	20	Diethyl 2-(formylmethyl)-3,3-diallyl-4-(triethylsilylmethylene)pyrrolidine-2,2-dicarboxylate	96
3	N-Allyl-N-(2-propynyl)aniline	HSiEt <sub>3</sub>	P(OPh) <sub>3</sub>	20	2-(1-Allyl-4-(triethylsilylmethylene)indolin-2-yl)acetaldehyde	88

## Experimental Protocols

The following are detailed protocols for representative SiCaC and CO-SiCaC reactions.

## Protocol 1: General Procedure for Silylcarbocyclization (SiCaC)

This protocol is based on the silylcarbocyclization of N,N-diallyl-2-propynylamine with triethylsilane.<sup>[1]</sup>

Materials:

- N,N-Diallyl-2-propynylamine
- Triethylsilane ( $\text{HSiEt}_3$ )
- $\text{Rh}(\text{acac})(\text{CO})_2$
- Anhydrous solvent (e.g., Toluene or Hexane)
- Schlenk flask and standard Schlenk line equipment
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add  $\text{Rh}(\text{acac})(\text{CO})_2$  (1-2 mol%).
- Add the anhydrous solvent (to make a ~0.1 M solution with respect to the enyne).
- Add the N,N-diallyl-2-propynylamine (1.0 equiv).
- Add triethylsilane (1.1-1.5 equiv) dropwise to the solution at room temperature.
- Stir the reaction mixture at room temperature (or elevated temperature if necessary) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired silylcarbocyclization product.

## Protocol 2: General Procedure for Carbonylative Silylcarbocyclization (CO-SiCaC)

This protocol describes the CO-SiCaC of N,N-diallyl-2-propynylamine with triethylsilane.<sup>[1]</sup>

### Materials:

- N,N-Diallyl-2-propynylamine
- Triethylsilane (HSiEt<sub>3</sub>)
- Rh(acac)(CO)<sub>2</sub>
- Phosphite ligand (e.g., P(OEt)<sub>3</sub> or P(OPh)<sub>3</sub>)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Autoclave or high-pressure reactor
- Carbon monoxide (CO) gas

### Procedure:

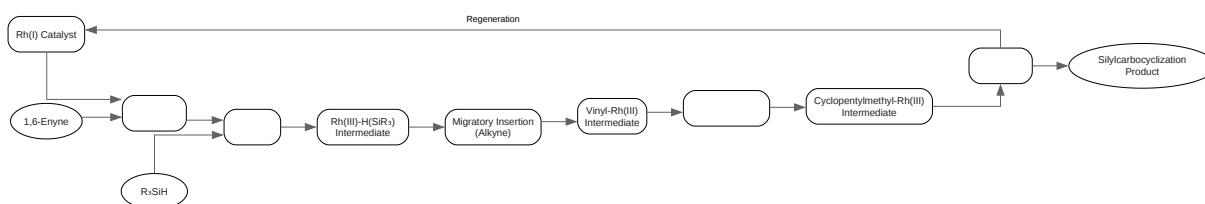
- In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Rh(acac)(CO)<sub>2</sub> (1-2 mol%) and the phosphite ligand (e.g., 20 mol % P(OEt)<sub>3</sub>).
- Add the anhydrous solvent.
- Add the N,N-diallyl-2-propynylamine (1.0 equiv) followed by triethylsilane (1.2-1.5 equiv).
- Seal the reactor, purge with CO several times, and then pressurize with CO to the desired pressure (e.g., 20 atm).
- Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

- Concentrate the reaction mixture and purify the product by column chromatography.

## Visualizations

### Catalytic Cycle of Silylcarbocyclization (SiCaC)

The following diagram illustrates the proposed catalytic cycle for the  $\text{Rh}(\text{acac})(\text{CO})_2$ -catalyzed silylcarbocyclization of a 1,6-enyne.

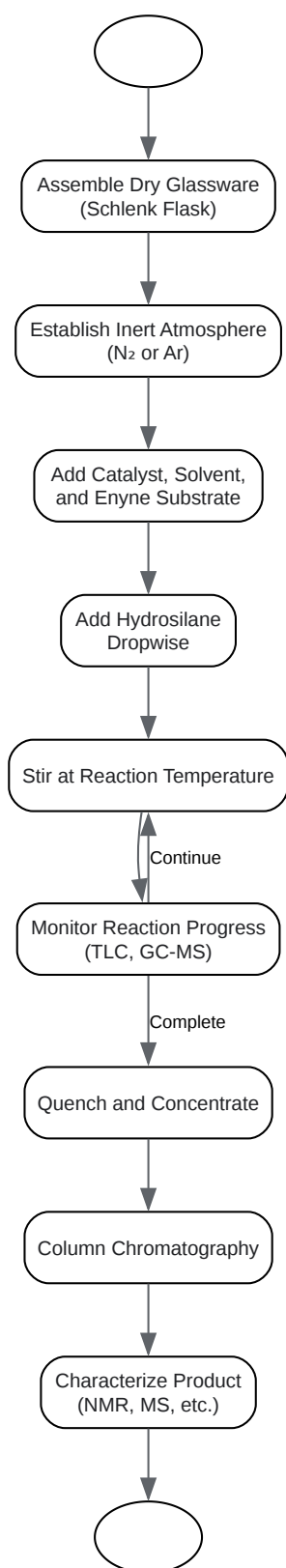


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Caption: Proposed catalytic cycle for Rh-catalyzed silylcarbocyclization.

### Experimental Workflow for a Typical SiCaC Reaction

This diagram outlines the general laboratory workflow for performing a silylcarbocyclization reaction.



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Caption: General experimental workflow for silylcarbocyclization.



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